molecular formula C7H9N3O3 B12859970 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester

Cat. No.: B12859970
M. Wt: 183.16 g/mol
InChI Key: JZSGAQUJESWRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester (molecular formula: C₈H₉N₃O₃) is a heterocyclic compound featuring a fused pyrrole-pyrazole core with a methyl ester substituent. Its structure includes a ketone group at position 3 and a methyl ester at the carboxylic acid moiety, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-13-7(12)10-2-4-5(3-10)8-9-6(4)11/h2-3H2,1H3,(H2,8,9,11)

InChI Key

JZSGAQUJESWRDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC2=C(C1)NNC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The core pyrrolo[3,4-c]pyrazole scaffold is typically assembled via cyclization reactions involving hydrazine derivatives and β-ketoesters or diketones, which form the pyrazole ring fused to a pyrrole moiety. The methyl ester functionality at the carboxylic acid position is introduced by esterification or by using methyl ester-containing starting materials.

Representative Preparation Method from Literature

A related synthetic route described in recent research involves a multi-component reaction where hydrazine, ethyl acetoacetate, and other components react to form pyrrolo[3,4-c]quinoline derivatives, which share structural similarity with pyrrolo[3,4-c]pyrazoles. This method highlights the importance of pyrazole intermediates and controlled heating to achieve cyclization:

Step Reagents & Conditions Outcome Yield (%)
1 Hydrazine + ethyl acetoacetate in ethanol, room temperature, 1 h Formation of pyrazole intermediate -
2 Addition of diketene and primary amine, heating at 70°C for 5 h Cyclization to pyrrolo[3,4-c]quinoline scaffold 84

This approach underscores the necessity of heating and the presence of pyrazole intermediates for successful cyclization, which can be adapted for pyrrolo[3,4-c]pyrazole synthesis.

Patent-Based Synthetic Insights

Patents related to pyrrolo[3,4-c]pyrazole derivatives describe synthetic routes involving:

  • Preparation of substituted pyrazole intermediates.
  • Coupling with appropriate acylating agents to introduce carboxylic acid or ester groups.
  • Use of protecting groups and selective functionalization to achieve the desired substitution pattern on the pyrrolo[3,4-c]pyrazole core.

These methods often employ:

  • Hydrazine derivatives.
  • β-ketoesters or diketones.
  • Acid chlorides or anhydrides for acylation.
  • Esterification steps to obtain methyl esters.

The patent US8999981B2 provides examples of such synthetic strategies for related compounds, emphasizing the modular assembly of the bicyclic system and subsequent functional group modifications.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions Notes
Starting materials Hydrazine, β-ketoesters (e.g., methyl acetoacetate) Stoichiometric amounts Purity affects yield
Solvent Ethanol or other polar solvents Room temperature to reflux Ethanol commonly used
Temperature Room temperature to 70°C Heating required for cyclization Heating accelerates reaction
Reaction time 1 h to several hours 1 h for intermediate formation, 5 h for cyclization Monitored by TLC
Cyclization catalyst Usually catalyst-free or acid/base catalysis Catalyst-free preferred for green synthesis Catalyst may improve yield
Esterification Methylation using diazomethane or acidic methanol Post-cyclization step Ensures methyl ester formation
Purification Filtration, washing, recrystallization Ethanol or other solvents Crystallization improves purity

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that pyrrolo[3,4-c]pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific protein kinases involved in cancer progression. The ability to selectively target these enzymes makes them potential candidates for developing novel anticancer therapies .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate pathways associated with inflammation, making it useful in treating conditions such as arthritis and other inflammatory diseases. In vitro studies demonstrate its efficacy in reducing pro-inflammatory cytokine production .

3. Neuroprotective Effects
Emerging research suggests that pyrrolo[3,4-c]pyrazole derivatives may offer neuroprotective benefits. They have shown potential in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for conditions like Alzheimer's and Parkinson's disease .

Agricultural Science

1. Pesticide Development
Pyrrolo[3,4-c]pyrazole derivatives have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes in pests can lead to the development of effective pesticides that minimize crop damage while being less harmful to beneficial insects and the environment .

2. Plant Growth Regulators
Some studies suggest that these compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could significantly impact agricultural productivity and sustainability by improving crop yields under adverse conditions.

Cosmetic Formulations

1. Skin Care Products
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at skin care. Its anti-inflammatory and antioxidant activities can help in formulating creams and lotions that soothe irritated skin and protect against environmental damage.

2. Stability and Efficacy
In cosmetic formulations, the stability of active ingredients is crucial. Pyrrolo[3,4-c]pyrazole derivatives can enhance the stability of formulations by acting as stabilizers or emulsifiers, ensuring that products maintain their efficacy over time. Studies have highlighted the importance of such compounds in developing long-lasting cosmetic products.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of protein kinases leading to reduced cancer cell viability
Anti-inflammatory Decreased pro-inflammatory cytokines in vitro
Neuroprotection Protection against oxidative stress in neuronal cell models
Pesticide Development Effective enzyme inhibitors for pest control
Plant Growth RegulatorEnhanced growth and stress resistance in crops
Skin Care ProductsImproved skin soothing properties
Stability in CosmeticsIncreased formulation stability and efficacy

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with protein kinases, leading to the inhibition of specific signaling pathways involved in cell proliferation and inflammation. The presence of the pyrazole ring allows for strong binding to the active sites of enzymes, enhancing its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Ester Substituents

Methyl vs. Tert-Butyl Esters
  • Target Compound : Methyl ester group enhances solubility in polar solvents compared to bulkier tert-butyl esters.
  • tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate (CAS 398491-61-7, ): Substituent: Tert-butyl ester. Impact: Increased steric hindrance improves metabolic stability but reduces solubility in aqueous media. Molecular Weight: 252.31 g/mol vs. 195.18 g/mol (target compound).
Ethyl Ester Derivatives
  • Pyrrolo[3,4-c]pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester (CAS 141581-91-1, ): Substituent: Ethyl ester and phenyl group at position 1. Molecular Weight: 285.30 g/mol.

Functional Group Modifications

Sulfonyl and Sulfonate Derivatives
  • 2-(Methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid tert-butyl ester ():
    • Substituent: Methylsulfonyl and tert-butyl ester.
    • Impact: Sulfonyl groups are electron-withdrawing, enhancing stability under acidic conditions but reducing nucleophilicity.
Amino-Protected Derivatives
  • tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1196155-07-3, ): Substituent: Boc-protected amine and isopropyl group. Molecular Weight: 266.34 g/mol. Application: Common in peptide synthesis as a protected intermediate.

Fused Heterocyclic Systems

Thieno[2,3-c]pyrazole Derivatives
  • Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (): Core Structure: Thiophene fused to pyrazole instead of pyrrole.
Pyranopyrazole Derivatives
  • 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Core Structure: Pyran ring fused to pyrazole. Key Difference: Pyran’s oxygen atom introduces hydrogen-bonding capabilities absent in pyrrolo[3,4-c]pyrazoles.

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound Methyl ester, ketone at C3 195.18 Moderate solubility, polar -
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5-carboxylate tert-Butyl ester, dimethyl groups 252.31 High metabolic stability
Pyrrolo[3,4-c]pyrazole-5(1H)-acetic acid ethyl ester Ethyl ester, phenyl at C1 285.30 Increased lipophilicity
2-(Methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester Methylsulfonyl, tert-butyl ester 325.37 (est.) Acid-stable, electron-withdrawing
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate Thiophene fusion, diphenyl substituents 334.38 Enhanced hydrophobicity

Biological Activity

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a pyrrole and pyrazole ring with a carboxylic acid functional group and a methyl ester. Its molecular formula contributes to its chemical reactivity and potential biological activity. The unique structural characteristics allow it to interact with various biological targets.

The biological activity of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is crucial in managing diabetes-related conditions .
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Properties : Studies indicate that derivatives of pyrrolo compounds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives show better selectivity for COX-2 over COX-1 compared to standard drugs like Meloxicam .
  • Antioxidant Activity : Pyrrolo derivatives have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases .
  • Anticancer Potential : Investigations into the cytotoxicity of these compounds against various cancer cell lines have shown promising results. For example, specific derivatives have been tested for their ability to inhibit the growth of ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Case Studies and Research Findings

Several studies provide insights into the biological activities of Pyrrolo[3,4-c]pyrazole derivatives:

  • In Vitro Studies : A study on pyrrolo derivatives indicated that they significantly inhibited COX enzymes in vitro. The most potent compounds were identified through molecular docking studies that assessed their binding affinity to the enzyme active sites .
  • Cytotoxicity Assessments : Research assessing the cytotoxic effects on cancer cell lines revealed that some derivatives exhibited moderate cytotoxicity against ovarian cancer cells while remaining non-toxic to healthy cells .
  • DPP-IV Inhibition : The potential of this compound as a DPP-IV inhibitor was explored in vitro, demonstrating its role in lowering blood glucose levels in diabetic models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; selective for COX-2
AntioxidantReduces oxidative stress
AnticancerModerate cytotoxicity against ovarian cancer cells
DPP-IV InhibitionLowers blood glucose levels in diabetic models

Q & A

Q. What are the common synthetic routes for Pyrrolo[3,4-c]pyrazole derivatives, and how does reaction temperature influence product regioselectivity?

The synthesis of pyrrolo[3,4-c]pyrazole derivatives typically involves cyclization reactions using pyrazole-carbaldehydes or azido-pyrazole intermediates. For example, hydrazine hydrate reacts with 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde under reflux in ethanol to yield 1-phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole. Reaction temperature is critical: reflux conditions favor cyclization to the fused pyrazolo[3,4-c]pyrazole core, while room temperature may lead to alternative intermediates . Modifications to the ester group (e.g., methyl or tert-butyl esters) are achieved via nucleophilic substitution or hydrolysis, as seen in tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate derivatives .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • NMR : Proton and carbon-13 NMR confirm the fused pyrrolo-pyrazole scaffold and substituent positions (e.g., methyl ester at C5).
  • Mass Spectrometry : High-resolution MS (e.g., exact mass 257.25 for methyl ester derivatives) validates molecular formulas .
  • HPLC : Purity assessment (>98%) is critical for biological studies, as impurities can skew activity data .
  • X-ray crystallography : Limited evidence exists, but related structures (e.g., (3aR,6aR)-1-phenyl-5-[(R)-1-phenylethyl]-pyrrolo[3,4-c]pyrazole dione) reveal non-planar fused rings and hydrogen-bonding motifs .

Q. What preliminary biological activities have been reported for this scaffold?

The pyrrolo[3,4-c]pyrazole core is a pharmacophore in kinase inhibitors. For instance, PHA-680632 (a derivative) inhibits Aurora kinases A/B/C with IC50 values of 27, 135, and 120 nM, respectively, and reduces histone H3 phosphorylation in cancer cells . Structural analogs in patents (e.g., EP2195321B1) show protein kinase C (PKC) inhibition, suggesting broad kinase-targeting potential .

Advanced Research Questions

Q. How do substituent modifications at the C3 and C5 positions affect target selectivity and potency in kinase inhibition?

Substituents at C3 (e.g., amides, aryl groups) and C5 (e.g., methyl ester vs. tert-butyl carbamate) modulate kinase selectivity. For example:

  • C3 Amides : Introduction of 4-(4-methylpiperazino)benzamide in PHA-680632 enhances Aurora kinase binding via hydrophobic and hydrogen-bonding interactions .
  • C5 Esters : Methyl esters improve solubility, while tert-butyl esters (e.g., BP 2699) enhance metabolic stability in preclinical models .
    Structure-activity relationship (SAR) studies suggest that bulkier C5 groups reduce off-target effects on PKC isoforms .

Q. How can crystallographic data resolve contradictions in reported IC50 values across kinase assays?

Discrepancies in IC50 values (e.g., Aurora A vs. B inhibition in PHA-680632) may arise from assay conditions (e.g., ATP concentration) or conformational flexibility of the kinase activation loop. Co-crystallization of the compound with Aurora A (PDB: not available, but inferred from related structures) could reveal binding mode differences, such as hinge-region interactions versus allosteric effects .

Q. What strategies optimize the compound’s metabolic stability without compromising kinase affinity?

  • Ester Bioisosteres : Replacing the methyl ester with a tert-butyl carbamate (e.g., BP 2699) reduces esterase-mediated hydrolysis .
  • Deuterium Labeling : Incorporation at labile positions (e.g., benzylic hydrogens) slows oxidative metabolism, as seen in kinase inhibitor analogs .
  • Prodrug Approaches : Phosphate or peptide-linked esters improve solubility and enable targeted release in vivo .

Q. How does the compound’s reactivity with nucleophiles impact its use in conjugate synthesis?

The methyl ester at C5 is susceptible to nucleophilic attack, enabling:

  • Amide Formation : Reaction with primary amines yields carboxamide derivatives (e.g., PHA-680632) .
  • Hydrolysis : Controlled basic hydrolysis generates the carboxylic acid, a precursor for coupling with bioactive moieties (e.g., polyethylene glycol for PK/PD studies) .
    Kinetic studies in ethanol/water mixtures (pH 7–9) show ester hydrolysis follows pseudo-first-order kinetics, with half-lives >24 hours at 25°C .

Methodological Considerations

  • Data Contradictions : Cross-validate kinase inhibition assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Synthetic Yield Optimization : Screen Lewis acid catalysts (e.g., ZnCl2) for cyclization steps; yields for pyrrolo[3,4-c]pyrazole cores range from 45–72% in literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.